molecular formula C6H4N4S3 B11764148 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile CAS No. 261781-02-6

2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile

Cat. No.: B11764148
CAS No.: 261781-02-6
M. Wt: 228.3 g/mol
InChI Key: LMKZOVOSHUCJBZ-UHFFFAOYSA-N
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Description

2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is a bis-sulfanyl-substituted 1,3,4-thiadiazole derivative characterized by two thiadiazole rings interconnected via sulfanyl (-S-) groups. Such compounds are often synthesized via alkylation or condensation reactions, as seen in related studies .

Properties

CAS No.

261781-02-6

Molecular Formula

C6H4N4S3

Molecular Weight

228.3 g/mol

IUPAC Name

2-[[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C6H4N4S3/c7-1-3-11-5-9-10-6(13-5)12-4-2-8/h3-4H2

InChI Key

LMKZOVOSHUCJBZ-UHFFFAOYSA-N

Canonical SMILES

C(C#N)SC1=NN=C(S1)SCC#N

solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazole with cyanomethyl sulfide under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfur-containing heterocycles and substituted thiadiazoles .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives are recognized for their cytotoxic properties against various cancer cell lines. The compound 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile has been evaluated for its anticancer potential through several studies:

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that thiadiazole derivatives exhibit significant inhibitory effects on human cancer cell lines such as breast (BT474), lung (NCI-H226), and colon (HT29) cancers. For instance, compounds derived from 1,3,4-thiadiazoles have shown IC50 values as low as 0.794 µM against breast cancer cells . This suggests that 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile may possess similar or enhanced activity due to its unique structural modifications.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Reference
Thiadiazole Derivative ABT4740.794
Thiadiazole Derivative BHT2912.57 ± 0.6
Thiadiazole Derivative CSK-MEL-24.27

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been investigated. Studies have reported varying degrees of activity against pathogens such as Helicobacter pylori and other bacteria.

Research Insights

  • Weak Antimicrobial Activity : Some derivatives demonstrated weak antimicrobial effects against Helicobacter pylori, indicating potential for further development into antimicrobial agents .

Table 2: Antimicrobial Activity

CompoundPathogenActivity LevelReference
Thiadiazole Derivative DH. pyloriWeak

Drug Development Potential

The structural characteristics of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile position it as a promising scaffold for the development of novel pharmaceuticals.

Applications in Drug Design

  • Carbonic Anhydrase Inhibitors : Thiadiazole derivatives have been explored as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes and diseases .

Mechanism of Action

The mechanism of action of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms may interact with enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the presence of the cyanomethyl group may enhance its reactivity and binding affinity to certain biological targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is distinguished by dual sulfanyl linkages and cyanomethyl groups. Key comparisons with structurally related molecules include:

Compound Name/ID Core Structure Substituents Key Structural Features Reference ID
Target Compound 1,3,4-Thiadiazole -SC(CH2CN) at positions 2 and 5 Dual sulfanyl bridges; electron-withdrawing cyano groups -
7A7 () 1,3,4-Thiadiazole Chloro, methyl, quinazolinone, and benzonitrile groups Bulky aromatic substituents; potential π-π stacking interactions
Compound 3d () 1,3,4-Thiadiazole Ethyl, nitrobenzamide, and acetamide groups Amide linkages; nitro group for enhanced electrophilicity
Compound 1,3,4-Thiadiazole 4-Chlorobenzyl, mesityl (2,4,6-trimethylphenyl) Steric hindrance from mesityl; chloro group for lipophilicity
Compound 1,3,4-Oxadiazole 4-(tert-Butyl)phenyl Oxadiazole core (vs. thiadiazole); tert-butyl for steric bulk

Key Observations :

  • Core Heterocycle : Replacing thiadiazole with oxadiazole () reduces sulfur content, altering aromaticity and electronic distribution, which may affect binding to biological targets .
Physical and Chemical Properties
Property Target Compound (Inferred) Compound Compound (3d) Compound
Molecular Weight ~280–300 g/mol* 439.6 g/mol 439.6 g/mol 439.6 g/mol (oxadiazole)
Melting Point Likely >200°C (decomp.) Not reported 250°C (decomp.) Not reported
Solubility Moderate in polar solvents Low (due to mesityl group) Low (nitro/amide groups) Low (tert-butyl group)
Stability High (disulfide bridges) High (chloro/mesityl) Moderate (nitro group) High (oxadiazole core)

*Estimated based on structural analogs.

Spectroscopic and Crystallographic Data
  • IR/NMR: Sulfanyl (-S-) stretches typically appear at 650–750 cm⁻¹ (IR), while cyanomethyl C≡N absorbs near 2200–2250 cm⁻¹. ¹H NMR signals for CH₂CN groups resonate at δ 3.5–4.0 ppm .
  • Crystal Packing : Analogous compounds () adopt butterfly conformations with dihedral angles <50° between thiadiazole rings, promoting dense molecular packing .

Biological Activity

The compound 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's systematic name indicates its complex structure, characterized by the presence of a thiadiazole ring and a cyanomethyl group. Its molecular formula is C6H6N4OS2C_6H_6N_4OS_2, and it features functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular:

  • In vitro studies have shown that compounds with the thiadiazole moiety demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and streptomycin .
  • A study highlighted that a specific 1,3,4-thiadiazole derivative exhibited an MIC of 32.6μg/mL32.6\,\mu g/mL, surpassing the activity of itraconazole (MIC = 47.5μg/mL47.5\,\mu g/mL) against fungal strains .

Antifungal Activity

The antifungal potential of the compound has also been documented:

  • Research has demonstrated that certain thiadiazole derivatives possess notable antifungal activity against strains such as Candida albicans and Aspergillus niger. For example, compounds with specific substitutions at the C-5 position of the thiadiazole ring showed enhanced antifungal effects .
  • The introduction of moieties such as phenyl or nitrophenyl groups has been associated with increased antifungal potency .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are under investigation:

  • Studies have indicated that compounds featuring the 1,3,4-thiadiazole scaffold may exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives have shown potential in inhibiting cell proliferation in breast cancer models .
  • The mechanism of action often involves inducing apoptosis in cancer cells through various pathways related to oxidative stress and DNA damage .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole compounds are also noteworthy:

  • Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes them candidates for further development in treating inflammatory diseases .

Case Studies

StudyFindings
Dogan et al. (2018) Identified several 1,3,4-thiadiazole derivatives with promising antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.562.5 to 125μg/mL125\mu g/mL .
Maddila et al. (2016) Reported on anti-inflammatory activities linked to specific substitutions on the thiadiazole ring leading to reduced inflammation markers in animal models .
Yang et al. (2020) Demonstrated anticancer activity through apoptosis induction in various cancer cell lines using modified thiadiazole derivatives .

Q & A

Q. Key Parameters :

ParameterOptimal Range
Temperature60–80°C (reflux)
Reaction Time4–6 hours
SolventAbsolute ethanol/DCM
TLC Mobile PhaseChloroform:Methanol (7:3)

Structural Confirmation

Q2: Which analytical techniques are most reliable for confirming the molecular geometry of this compound? Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing. For thiadiazole derivatives, SC-XRD at 113 K with a data-to-parameter ratio >18 and R-factor <0.06 ensures accuracy .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfanyl (-S-) and cyano (-CN) groups. For example, the -CH2_2-CN moiety typically appears as a singlet at δ ~3.8–4.2 ppm in 1H^1H-NMR .

Q. Example Data :

TechniqueKey SignalsReference
1H^1H-NMRδ 4.16 (s, 2H, CH2_2-CN)
SC-XRDC–S bond length: 1.76–1.82 Å

Reactivity and Functionalization

Q3: How does the presence of dual sulfanyl groups influence the compound’s reactivity in nucleophilic substitution reactions? Methodological Answer: The dual sulfanyl groups enhance electrophilicity at the thiadiazole core. Key considerations:

  • Regioselectivity : The 5-position of the thiadiazole ring is more reactive due to electron-withdrawing effects of adjacent sulfur atoms. Use DFT calculations to predict reactive sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions.

Q. Experimental Design :

React with amines (e.g., hydrazines) at 50–70°C in DMF.

Monitor substituent effects via Hammett plots to correlate electronic parameters with reaction rates .

Advanced Mechanistic Studies

Q4: What computational methods are suitable for modeling the reaction pathways of this compound in heterocyclic transformations? Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to map energy profiles for ring-opening or cycloaddition reactions. For example, study the conversion of thiadiazole intermediates to isothiazoles .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.

Q. Case Study :

  • For 1,3,4-thiadiazole derivatives, DFT predicts activation energies for sulfur extrusion at ~25–30 kcal/mol, aligning with experimental Arrhenius data .

Environmental and Toxicological Profiling

Q5: How can researchers assess the environmental fate and ecotoxicological risks of this compound? Methodological Answer:

  • OECD 301F biodegradation test : Measure aerobic degradation in activated sludge over 28 days.
  • QSAR modeling : Predict bioaccumulation (LogP) and toxicity (LD50_{50}) using tools like EPI Suite. For thiadiazoles, LogP values <2.5 suggest low bioaccumulation potential .
  • Ecotoxicology assays : Use Daphnia magna (48h EC50_{50}) and algae growth inhibition tests (OECD 201).

Q. Example Spectrum :

m/zFragment IonSource
158.0456C10_{10}H8_8NO+^+
130.0652C9_9H8_8N+^+

Stability and Degradation

Q7: Under what conditions does this compound undergo hydrolytic or photolytic degradation? Methodological Answer:

  • Hydrolysis : Susceptible to basic conditions (pH >10) due to cyano group hydrolysis. Monitor via HPLC at λ = 254 nm.
  • Photolysis : Use a xenon arc lamp (300–800 nm) to simulate sunlight. Thiadiazole rings degrade via S–N bond cleavage, forming sulfonic acids .

Q. Experimental Protocol :

Prepare solutions in pH 7.4 buffer and irradiate for 24h.

Analyze degradation products via LC-MS/MS .

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